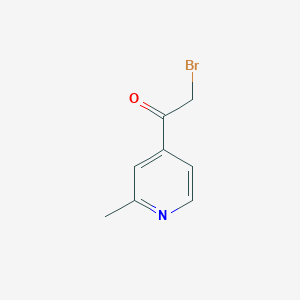

2-Bromo-1-(2-methyl-4-pyridinyl)ethanone

Description

Overview of Brominated Ketones in Organic Synthesis

Brominated ketones, particularly α-bromoketones, are highly valued intermediates in organic synthesis due to their versatile reactivity. The presence of a bromine atom on the carbon adjacent to the carbonyl group creates a potent electrophilic site, making it susceptible to nucleophilic substitution. This reactivity is fundamental to numerous classical and modern synthetic transformations.

The α-halogenation of ketones is a typical α-substitution reaction that proceeds through an acid-catalyzed enol intermediate. libretexts.org The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is notably independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.orgmasterorganicchemistry.com Various brominating agents can be employed, including elemental bromine (Br₂) in solvents like acetic acid, and N-bromosuccinimide (NBS). masterorganicchemistry.comlibretexts.org

A primary application of α-bromoketones is in the synthesis of a wide variety of heterocyclic systems. For instance, the Hantzsch thiazole (B1198619) synthesis, a reaction first described in 1887, utilizes the condensation of an α-haloketone with a thioamide to produce thiazole rings. chemhelpasap.comsynarchive.com This method is renowned for its reliability and high yields. chemhelpasap.comnih.gov Similarly, these intermediates are crucial for constructing other heterocycles such as imidazoles, pyrroles, and furans. Furthermore, α-bromoketones serve as key precursors for α,β-unsaturated ketones through base-induced dehydrobromination, often using a hindered base like pyridine (B92270) to facilitate an E2 elimination pathway. libretexts.orglibretexts.org

Significance of Pyridine-Containing Scaffolds in Chemical Research

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. Its prevalence is highlighted by the fact that a significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA) contain this heterocyclic motif. The nitrogen atom in the pyridine ring imparts polarity and the ability to act as a hydrogen bond acceptor, which are crucial for molecular recognition and binding to biological targets.

Pyridine derivatives have demonstrated a wide spectrum of therapeutic activities, including applications as anticancer, anti-inflammatory, antibacterial, and antiviral agents. This structural unit is a core component in more than 7000 existing drug molecules of medicinal importance. The versatility of the pyridine scaffold allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological and pharmacokinetic properties of drug candidates.

Positioning 2-Bromo-1-(2-methyl-4-pyridinyl)ethanone within Contemporary Chemical Synthesis Strategies

This compound is a strategically designed molecule that combines the electrophilic reactivity of an α-bromoketone with the desirable features of a substituted pyridine ring. Its synthesis would typically involve the α-bromination of the precursor ketone, 2-methyl-4-acetylpyridine. prepchem.comnih.gov This precursor itself can be synthesized through various routes, including from 4-methylpyridine. chembk.com

The compound serves as a powerful bifunctional building block. The bromoacetyl group is a reactive handle for introducing the pyridyl moiety into larger, more complex structures through reactions with a wide range of nucleophiles. For example, its reaction with thioamides or thioureas can lead to the formation of substituted aminothiazoles, a class of compounds with known biological activities. nih.govyoutube.comresearchgate.net This positions the title compound as a key intermediate for generating libraries of novel heterocyclic compounds for high-throughput screening in drug discovery programs.

Research Aims and Unexplored Avenues for this compound

While the constituent functionalities of this compound are well-understood, the specific reactivity and applications of the compound itself remain a fertile area for investigation. Key research aims could focus on systematically exploring its utility in well-established named reactions and in the development of new synthetic methodologies.

Unexplored avenues include:

Heterocycle Synthesis: A comprehensive study of its reactions with various binucleophiles to synthesize diverse five- and six-membered heterocyclic rings. This includes exploring its utility in reactions like the Hantzsch synthesis to create novel thiazoles, or with amidines to form substituted imidazoles. chemhelpasap.comnih.gov

Multicomponent Reactions: Investigating its potential as a substrate in multicomponent reactions to build molecular complexity in a single step.

Medicinal Chemistry: The synthesis of a library of derivatives followed by biological screening could uncover new lead compounds for various therapeutic targets. The combination of the pyridine ring and the potential for forming other heterocyclic systems (like thiazole) is a proven strategy in drug design.

Coordination Chemistry: The pyridine nitrogen and the ketone oxygen, along with potential heteroatoms in the derivatives, could act as chelating ligands for metal ions, opening avenues in catalysis and materials science.

The limited specific literature on this compound suggests that its full synthetic potential has yet to be realized, making it an attractive target for further academic and industrial research.

Compound Data

Below are tables detailing the properties of the primary compound of interest and a list of all chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-bromo-1-(2-methylpyridin-4-yl)ethanone | guidechem.com |

| CAS Number | 1187785-48-3 | guidechem.com |

| Molecular Formula | C₈H₈BrNO | guidechem.com |

| Molecular Weight | 214.062 g/mol | guidechem.com |

| Canonical SMILES | CC1=NC=CC(=C1)C(=O)CBr | guidechem.com |

| InChIKey | ACZKDYLQIMFLCY-UHFFFAOYSA-N | guidechem.com |

| Topological Polar Surface Area | 30 Ų | guidechem.com |

| Hydrogen Bond Donor Count | 0 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1187785-48-3 | C₈H₈BrNO |

| 2-methyl-4-acetylpyridine | 59576-26-0 | C₈H₉NO |

| N-bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ |

| Pyridine | 110-86-1 | C₅H₅N |

| Thioamide | (Generic Class) | (Varies) |

| Thiazole | 288-47-1 | C₃H₃NS |

| Imidazole | 288-32-4 | C₃H₄N₂ |

| Pyrrole | 109-97-7 | C₄H₅N |

| Furan | 110-00-9 | C₄H₄O |

| Thiourea | 62-56-6 | CH₄N₂S |

| 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one | 759442-78-9 | C₈H₈BrNO |

| 4-methylpyridine | 108-89-4 | C₆H₇N |

| α-bromo-4-acetylpyridine hydrobromide | Not available for free base | C₇H₇Br₂NO |

| 2-bromo-4'-chloro-acetophenone | 536-38-9 | C₈H₆BrClO |

| p-methoxy-α-bromoacetophenone | 2632-13-5 | C₉H₉BrO₂ |

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrNO |

|---|---|

Molecular Weight |

214.06 g/mol |

IUPAC Name |

2-bromo-1-(2-methylpyridin-4-yl)ethanone |

InChI |

InChI=1S/C8H8BrNO/c1-6-4-7(2-3-10-6)8(11)5-9/h2-4H,5H2,1H3 |

InChI Key |

ACZKDYLQIMFLCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 2 Methyl 4 Pyridinyl Ethanone

Retrosynthetic Analysis of the 2-Bromo-1-(2-methyl-4-pyridinyl)ethanone Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by identifying the key functional groups and bonds that can be disconnected.

The most logical first disconnection is the carbon-bromine (C-Br) bond, as α-bromination of a ketone is a well-established transformation. This leads back to the precursor ketone, 1-(2-methyl-4-pyridinyl)ethanone.

A second disconnection targets the carbon-carbon (C-C) bond between the pyridine (B92270) ring and the ethanone (B97240) moiety. This C-C bond can be formed through several methods, such as nucleophilic addition of an organometallic pyridine derivative to an acetylating agent or a coupling reaction. This step simplifies the structure to a 2-methyl-4-substituted pyridine and an acetyl group synthon. The 2-methyl-4-pyridinyl moiety can be further broken down, suggesting that the synthesis could originate from simpler pyridine derivatives where the methyl group is introduced as a separate strategic step.

Direct Bromination Approaches for Acetophenones

The conversion of 1-(2-methyl-4-pyridinyl)ethanone to its α-bromo derivative is a critical step. This transformation falls under the category of α-halogenation of ketones, a reaction that typically proceeds via an enol or enolate intermediate.

A variety of reagents can be employed for the α-bromination of ketones. The choice of reagent can influence the reaction's selectivity, yield, and conditions. libretexts.orglibretexts.org

Molecular Bromine (Br₂) : The most straightforward method for α-bromination involves the use of elemental bromine, often in an acidic solvent like acetic acid. libretexts.orgmdpi.com The reaction is acid-catalyzed and proceeds through an enol intermediate. libretexts.org The acid protonates the carbonyl oxygen, facilitating enol formation, which then attacks the bromine molecule.

N-Bromosuccinimide (NBS) : NBS is a widely used reagent for α-bromination as it is a solid, easier to handle than liquid bromine, and allows for more controlled bromine addition. researchgate.net These reactions are often initiated by a radical initiator or catalyzed by acid, such as p-toluenesulfonic acid (pTsOH), and can be accelerated using microwave irradiation. researchgate.net

Pyridine Hydrobromide Perbromide (PHBP) : This reagent is a solid complex that serves as a convenient source of bromine. It is considered a safer alternative to liquid bromine and has been successfully used for the bromination of various acetophenone (B1666503) derivatives in solvents like acetic acid. nih.gov

Hydrogen Peroxide and Hydrobromic Acid (H₂O₂-HBr) : This system provides an in situ generation of bromine. It is considered a greener method as it avoids the direct use of molecular bromine and often uses water as a solvent, minimizing organic waste. researchgate.netresearchgate.net

The following table summarizes various brominating agents used for acetophenone and its derivatives.

| Reagent/System | Catalyst/Solvent | Key Features |

| Br₂ | Acetic Acid | Classic method, proceeds via acid-catalyzed enol formation. libretexts.orgmdpi.com |

| NBS | p-Toluenesulfonic acid (pTsOH) | Solid reagent, good for selective monobromination, can be used with microwave irradiation. researchgate.net |

| Pyridine Hydrobromide Perbromide | Acetic Acid | Safer, solid alternative to liquid bromine. nih.gov |

| H₂O₂-HBr | Water | "Green" chemistry approach, in situ bromine generation. researchgate.netresearchgate.net |

The efficiency and selectivity of α-bromination are highly dependent on the reaction conditions.

Solvents : Acetic acid is a common solvent for reactions using Br₂, as it also serves as an acid catalyst. libretexts.org Chlorinated solvents like methylene (B1212753) chloride are also employed. prepchem.com For greener approaches, water is an effective solvent, particularly in the H₂O₂-HBr system. researchgate.net In some cases, solvent-free conditions have been developed, where the reagents are ground together, often with a catalyst, which is an environmentally friendly alternative. nih.govwikipedia.org

Catalysts : Acid catalysts, such as HBr, H₂SO₄, or pTsOH, are frequently used to promote the formation of the enol intermediate, which is the rate-limiting step in acid-catalyzed halogenation. libretexts.orgnih.gov The reaction rate is often dependent on the concentration of the ketone and the acid, but independent of the halogen concentration. libretexts.orglibretexts.org Alternatively, base-catalyzed halogenation proceeds through an enolate intermediate. However, for substrates like acetophenones, acidic conditions are generally preferred to avoid multiple halogenations and haloform reactions. wikipedia.org The use of ionic liquids as both solvent and catalyst has also been explored as a greener alternative that can enhance reaction rates and simplify procedures. wikipedia.org

Construction of the Pyridinyl Ethanone Skeleton

The synthesis of the precursor, 1-(2-methyl-4-pyridinyl)ethanone, requires the formation of a carbon-carbon bond between the pyridine ring and the acetyl group, as well as the presence of a methyl group at the 2-position of the pyridine ring.

Creating the C-C bond for the acetyl group on the pyridine ring can be achieved through several established synthetic routes.

Grignard Reactions : A common method involves the reaction of a pyridinyl Grignard reagent with an acetylating agent. For instance, 4-bromopyridine derivatives can be converted into the corresponding Grignard reagent, which then reacts with a source of an acetyl group like acetyl chloride or acetic anhydride. A known synthesis for 2-acetylpyridine (B122185) involves the acylation of 2-bromopyridine (B144113) via its Grignard reagent. wikipedia.org

Organolithium Reagents : Similar to Grignard reagents, pyridinyl lithium compounds can be generated and reacted with acetylating agents. These reactions often require low temperatures.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, can be used to form the C-C bond. For example, a 4-halopyridine can be coupled with an organotin or organoboron reagent containing the acetyl group. A process for a similar compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, utilizes a palladium-catalyzed coupling reaction. google.com

Kröhnke Pyridine Synthesis : This method allows for the construction of highly substituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds, offering another pathway to functionalized pyridinyl ketones. wikipedia.org

The methyl group at the 2-position of the pyridine ring can be introduced either by starting with a pre-methylated pyridine derivative or by methylating the pyridine ring at a later stage.

Using Pre-methylated Starting Materials : The most straightforward approach is to begin with a commercially available or readily synthesized 2-methyl-4-substituted pyridine, such as 2-methyl-4-bromopyridine or 2-methyl-4-cyanopyridine. For example, 2-methyl-4-bromopyridine can be synthesized from 2-chloro-4-nitropyridine through a sequence of condensation, decarboxylation, reduction, and diazotization reactions. google.com

Direct Methylation of Pyridines : Regioselective methylation of the pyridine ring can be challenging. However, several methods have been developed. semanticscholar.orgbiu.ac.il

Organometallic Addition : Nucleophilic methylating agents like methyl lithium or Grignard reagents can add to the pyridine ring, often requiring subsequent oxidation to restore aromaticity.

Radical Methylation : Methyl radicals, generated from sources like peroxides, can be used for methylation under specific conditions. researchgate.net

Transition Metal-Catalyzed Methylation : Cross-coupling reactions can be used to introduce a methyl group by reacting a halopyridine with an organometallic methyl source. semanticscholar.org

Continuous Flow Synthesis : A method for the α-methylation of pyridines has been developed using a continuous flow setup with a Raney® nickel catalyst and a primary alcohol as the methyl source, offering a greener and more efficient alternative to batch processes. nih.gov

Comparative Analysis of Synthetic Routes for Related Pyridinyl Ethanones

The synthesis of pyridinyl ethanones, which are key intermediates for more complex molecules, can be approached through various established and novel methodologies. The choice of a synthetic route is often dictated by factors such as the desired substitution pattern, availability of starting materials, and the required scale of production. Common strategies include the Hantzsch dihydropyridine synthesis, the Kröhnke pyridine synthesis, and various cycloaddition reactions. beilstein-journals.orgbaranlab.orgwikipedia.org The Hantzsch synthesis, for example, involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a 1,3-dicarbonyl compound to form a dihydropyridine, which is then oxidized to the corresponding pyridine. beilstein-journals.orgscispace.com The Kröhnke method utilizes α-pyridinium methyl ketone salts which react with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to yield highly substituted pyridines. wikipedia.org More contemporary methods often employ metal-catalyzed reactions, such as copper-catalyzed cross-coupling, to construct the pyridine ring with high efficiency and functional group tolerance. nih.govorganic-chemistry.org

Selectivity: Regioselectivity is a major consideration in pyridine synthesis, especially for creating specific substitution patterns. The Guareschi–Thorpe condensation, a method related to the Hantzsch synthesis, offers access to a wide range of products with well-defined regioselectivity. beilstein-journals.org Similarly, the Kröhnke synthesis is known for generating specifically 2,4,6-trisubstituted pyridines. wikipedia.org Transition-metal-free reactions have also been developed to achieve high selectivity in the synthesis of specific pyridyl derivatives. rsc.org

Table 1: Comparative Analysis of Selected Pyridine Synthesis Methodologies This table is generated based on data from multiple sources to provide an illustrative comparison.

| Synthetic Method | Typical Yields | Selectivity | Key Advantages |

|---|---|---|---|

| Hantzsch Synthesis | Good to High | High for symmetrical pyridines | Versatile, uses readily available starting materials. beilstein-journals.org |

| Kröhnke Synthesis | High | High for 2,4,6-trisubstitution | Mild reaction conditions, broad applicability. wikipedia.org |

| Copper-Catalyzed Cascade | 43-91% | Good functional group tolerance | Modular, efficient for highly substituted pyridines. nih.gov |

| One-Pot Terpyridine Synthesis | Variable | Specific for terpyridine structures | High efficiency, reduced workup. mdpi.com |

Transitioning a synthetic protocol from a laboratory benchtop to a large-scale endeavor suitable for industrial or extensive research purposes presents significant challenges. Process optimization is crucial to ensure safety, cost-effectiveness, and reproducibility. Key considerations include catalyst loading, solvent choice, reaction concentration, and temperature control.

For instance, a gram-scale C–H alkynylation reaction was successfully demonstrated, affording the desired product in a 92% yield, highlighting the potential for scalability. acs.org Green chemistry metrics are also increasingly important in process development. The evaluation of a gram-scale synthesis for its environmental friendliness, including an EcoScale score, demonstrates a commitment to sustainable chemical production. acs.org

Optimization for scale-up may involve modifying the reaction conditions from the lab-scale protocol. In the synthesis of thiazolylcyanocyclopropanes, scalability beyond the 0.5 mmol scale was improved by diluting the reaction mixture with an equal volume of a co-solvent to minimize clumping and stirring issues. mdpi.com In industrial settings, developing scalable routes can significantly improve safety, increase yield, reduce the number of steps, and lower costs, as demonstrated in the development of a process capable of delivering over 1.5 metric tons of a key pharmaceutical intermediate.

Precursor Chemistry for this compound Synthesis

The synthesis of the target compound, this compound, relies on the availability and preparation of two key structural components: a suitably substituted pyridine ring and a functionalized ethanone side chain.

The 2-methyl-4-pyridinyl core is a critical precursor. A common and versatile starting material for this moiety is 2-methyl-4-bromopyridine. A patented method outlines a multi-step synthesis for this precursor. google.com The process begins with the condensation reaction of diethyl malonate with an alkali metal, followed by reaction with a toluene solution of 2-chloro-4-nitropyridine. Subsequent decarboxylation under acidic conditions yields 2-methyl-4-nitropyridine. google.com

The nitro group is then reduced to an amine. This hydrogenation reduction of 2-methyl-4-nitropyridine is carried out using a Palladium on carbon (Pd/C) catalyst in methanol as a solvent, which produces 2-methyl-4-aminopyridine with a reported molar yield of 97%. google.com In the final step, the amino group is converted to a bromine atom via a Sandmeyer-type reaction. The 2-methyl-4-aminopyridine is first reacted with acid to form a salt, which is then cooled. Bromine is added, followed by a sodium nitrite solution, to achieve diazotization and subsequent bromination, yielding the desired 2-methyl-4-bromopyridine. google.com This method is noted for its mild conditions and suitability for large-scale production. google.com

The "2-bromo-ethanone" portion of the target molecule is typically introduced by the bromination of a ketone precursor. The direct synthesis of this compound would likely involve the initial preparation of 1-(2-methyl-4-pyridinyl)ethanone, followed by selective bromination at the α-carbon of the acetyl group.

The synthesis of α-bromoketones from the corresponding ketones is a well-established transformation. An analogous procedure involves stirring and cooling the starting ethanone derivative in a solvent like methylene chloride, followed by the dropwise addition of bromine. prepchem.com This direct bromination is a common and effective method for producing α-bromo ketones. Various 2-bromo-1-phenylethanone derivatives have been synthesized using similar protocols, indicating the broad applicability of this approach. rsc.org For example, the preparation of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone was achieved with excellent yields ranging from 85-90%. researchgate.net These analogous preparations suggest that 1-(2-methyl-4-pyridinyl)ethanone could be effectively converted to the target compound under similar bromination conditions.

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 1 2 Methyl 4 Pyridinyl Ethanone

Reactivity of the Alpha-Bromoketone Moiety

The juxtaposition of the electron-withdrawing carbonyl group and the electronegative bromine atom significantly polarizes the C-Br bond, making the α-carbon exceptionally susceptible to nucleophilic attack. nih.gov This enhanced reactivity is a hallmark of α-halo ketones compared to their corresponding alkyl halide analogues. nih.gov

The primary reaction pathway at the brominated carbon is nucleophilic substitution, where a nucleophile displaces the bromide ion. This transformation is fundamental to the synthetic utility of 2-Bromo-1-(2-methyl-4-pyridinyl)ethanone, enabling the introduction of diverse functional groups at the α-position.

The rate and mechanism of nucleophilic substitution are profoundly influenced by the nature of the nucleophile and the solvent system employed.

Nucleophile Strength: The strength of the nucleophile is a critical factor. Strong nucleophiles, which are typically anions with high electron density (e.g., I⁻, RS⁻, N₃⁻), favor the bimolecular (S(_N)2) pathway, leading to a faster reaction rate. wikipedia.org Weaker, neutral nucleophiles (e.g., H₂O, ROH) react more slowly and may favor a unimolecular (S(_N)1) mechanism, particularly if the substrate can form a stabilized carbocation. nih.gov Generally, for a given atom, negative charge increases nucleophilicity (e.g., OH⁻ > H₂O). wikipedia.org

Solvent Polarity: Solvents play a crucial role in stabilizing reactants, transition states, and intermediates. nih.gov

Polar Protic Solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can solvate both cations and anions effectively through hydrogen bonding. nih.govrsc.org They are particularly adept at stabilizing the carbocation intermediate in an S(_N)1 reaction, thereby accelerating its rate. rsc.org Conversely, they can solvate the nucleophile, lowering its energy and reactivity, which may slow down an S(_N)2 reaction. nih.gov

Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile) possess dipoles but lack O-H or N-H bonds. rsc.org They are less effective at solvating anions. This leaves the nucleophile "freer" and more reactive, thus significantly speeding up S(_N)2 reactions. researchgate.netmasterorganicchemistry.com

The following table summarizes the expected effects on nucleophilic substitution reactions for this compound.

NNnih.govwikipedia.orgNnih.govNnih.govrsc.orgnih.govNresearchgate.netNThe substitution reaction at the α-carbon of this compound can proceed via either a concerted S(_N)2 mechanism or a stepwise S(_N)1 mechanism.

S(_N)2 Pathway: This pathway involves a single, concerted step where the nucleophile attacks the α-carbon from the backside, simultaneously displacing the bromide leaving group. researchgate.net Given that the brominated carbon is primary-like and relatively unhindered, the S(_N)2 mechanism is generally expected to be the predominant pathway, especially with strong nucleophiles in polar aprotic solvents. youtube.com The reaction rate is dependent on the concentrations of both the α-bromoketone and the nucleophile (second-order kinetics). researchgate.net

S(_N)1 Pathway: This mechanism involves two steps, beginning with the slow, rate-determining departure of the bromide ion to form a carbocation intermediate. nih.gov This intermediate is then rapidly captured by the nucleophile. nih.gov An S(_N)1 reaction is favored by conditions that stabilize the resulting carbocation, such as polar protic solvents. nih.govrsc.org While primary carbocations are typically unstable, the adjacent carbonyl and pyridinyl groups could offer some resonance stabilization to the carbocation at the α-position, making the S(_N)1 pathway plausible under forcing conditions (e.g., with a weak nucleophile in a highly polar protic solvent). youtube.com The rate of an S(_N)1 reaction is independent of the nucleophile's concentration (first-order kinetics). nih.gov

The table below contrasts the key features of the S(_N)1 and S(_N)2 pathways for this compound.

NNMechanismnih.govresearchgate.netKineticsnih.govresearchgate.netFavored byyoutube.comyoutube.comSubstrate Structureyoutube.comyoutube.comIntermediateyoutube.comWhen this compound is treated with a base, it can undergo an E2 elimination reaction to yield an α,β-unsaturated ketone, specifically 1-(2-methyl-4-pyridinyl)prop-2-en-1-one. citedrive.comresearchgate.net This dehydrobromination is a valuable method for introducing a carbon-carbon double bond conjugated to the carbonyl group. slideshare.net To favor elimination over the competing S(_N)2 substitution, a non-nucleophilic, sterically hindered base such as pyridine (B92270) is often used with heating. slideshare.net The reaction proceeds via an E2 mechanism where the base abstracts a proton from the methyl group, followed by the concerted formation of the double bond and expulsion of the bromide ion. slideshare.net

The carbonyl group of this compound can be reduced to a secondary alcohol. However, the presence of the labile α-bromo substituent requires careful selection of the reducing agent to achieve chemoselectivity.

Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction of ketones, including α-haloketones, to their corresponding halohydrins. nih.gov However, side reactions such as substitution or elimination can occur. More selective methods have been developed for pyridyl ketones. For instance, cobalt-catalyzed transfer hydrogenation using formate (B1220265) as the reductant has been shown to be highly selective for the ketone group in 2-pyridyl ketones due to activation via chelation. researchgate.net Asymmetric reduction to form chiral alcohols is also a significant transformation, often achieved using biocatalytic methods with ketone reductase enzymes or through catalytic hydrogenation with chiral metal complexes. citedrive.comacsgcipr.org

The ketone functionality serves as an electrophilic site for various condensation reactions, which are crucial for carbon-carbon and carbon-nitrogen bond formation. vanderbilt.edu These reactions typically involve the nucleophilic addition to the carbonyl carbon, often followed by a dehydration step. wikipedia.org

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base like pyridine or piperidine. nih.govwikipedia.org The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. slideshare.netwikipedia.org

Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group into an alkene. wikipedia.orgorganic-chemistry.org Reaction of this compound with a phosphorus ylide (Wittig reagent), such as Ph₃P=CH₂, would replace the C=O bond with a C=C bond, yielding a substituted bromo-alkene. wikipedia.org The reaction is highly versatile and tolerates many functional groups. wikipedia.org

Mannich Reaction: In this three-component condensation, the ketone reacts with a non-enolizable aldehyde (commonly formaldehyde) and a primary or secondary amine. wikipedia.org The reaction first forms an iminium ion from the aldehyde and amine, which then acts as an electrophile for the enol or enolate form of the ketone, resulting in a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgchemtube3d.com These products are valuable synthetic intermediates. thermofisher.com

Table of Mentioned Compounds

Nucleophilic Substitution Reactions at the Brominated Carbon Center

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of this electronegative nitrogen atom significantly influences the ring's electronic properties and, consequently, its reactivity.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally considered electron-deficient compared to benzene (B151609) due to the inductive electron-withdrawing effect of the nitrogen atom. youtube.com This deactivation makes electrophilic aromatic substitution (SEAr) on pyridine more difficult than on benzene, often requiring harsh reaction conditions. quora.comquora.com The nitrogen atom and the attached substituents direct incoming electrophiles to specific positions on the ring.

In this compound, the substituents are:

A methyl group (-CH₃) at the 2-position: This is an activating group that directs electrophiles to the ortho and para positions relative to itself (i.e., positions 3 and 6).

An acyl group (-C(O)CH₂Br) at the 4-position: This is a deactivating, meta-directing group. organicchemistrytutor.com

However, under strongly acidic conditions required for many SEAr reactions (e.g., nitration or sulfonation), the basic pyridine nitrogen is protonated. youtube.com The resulting pyridinium (B92312) ion is even more strongly deactivated towards electrophilic attack. youtube.com An alternative strategy to achieve substitution involves the formation of a pyridine N-oxide. oaji.netijpca.orgquimicaorganica.org The N-oxide is more reactive towards electrophiles and directs incoming groups to the 2- and 4-positions. youtube.comquimicaorganica.org Subsequent reduction can remove the oxygen atom. youtube.com For instance, nitration of 4-acetylpyridine-N-oxide has been shown to yield the 2-nitro derivative, which can be further transformed. oaji.netijpca.org

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs when a good leaving group (like a halide) is present at the 2- or 4-position, as these positions are electronically activated towards nucleophilic attack by the ring nitrogen. myttex.netwikipedia.org In the case of this compound, there is no leaving group on the pyridine nucleus itself.

However, the pyridine ring can undergo nucleophilic addition, particularly when activated by electron-withdrawing groups. quimicaorganica.org Strong nucleophiles, such as organolithium reagents or sodium amide (NaNH₂), can add to the 2-position of the pyridine ring. myttex.netquimicaorganica.org This reaction, known as the Chichibabin reaction when using sodium amide, involves the addition of the nucleophile to form a tetrahedral intermediate, followed by the elimination of a hydride ion (H⁻) to restore aromaticity. myttex.netwikipedia.org The 4-acyl group in the target molecule would further activate the ring toward such an attack.

Coordination Chemistry Involving the Pyridine Nitrogen

The lone pair of electrons on the sp²-hybridized nitrogen atom makes the pyridine ring a Lewis base, enabling it to act as a ligand in coordination complexes with various metal ions. researchgate.netacs.orgacs.org Pyridyl ketones, such as di-2-pyridyl ketone, are well-studied ligands that can form stable complexes with a wide range of transition metals, including copper(I), copper(II), and palladium(II). researchgate.netacs.orgacs.org

In these complexes, the ligand can coordinate to the metal center in several ways. Typically, coordination occurs through the nitrogen atoms of the pyridyl rings. acs.org The carbonyl group can also be involved, sometimes after undergoing nucleophilic addition of solvent molecules like water or alcohols to form gem-diol or hemiacetal ligands. acs.org The formation of such coordination complexes is fundamental to the catalytic activity observed in many reactions involving pyridine-containing substrates. For instance, palladium complexes with pyridyl-ketone ligands have been synthesized and utilized as catalysts in Heck reactions. acs.org The coordination of the pyridine nitrogen to the metal center can be a crucial step in the catalytic cycle of cross-coupling reactions.

Cross-Coupling Reactions Utilizing the Bromine Atom

The α-bromo ketone functionality in this compound provides a reactive site for various cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at the α-position to the carbonyl group.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. While typically used for coupling aryl or vinyl halides, its application can be extended to α-halo ketones. The reaction generally involves a Pd(0) catalyst, a base, and a suitable solvent. Although specific examples for this compound are not prevalent in the literature, related couplings of aryl bromides with organoboron reagents are well-established, demonstrating the broad utility of this method. For example, the coupling of 2-bromopyridines with various arylboronic acids proceeds efficiently under palladium catalysis. youtube.com The choice of catalyst, ligand, and base is critical for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine (B144113) | Phenylboronic acid | Pd(OAc)₂ (0.4) | K₂CO₃ | 50% aq. i-PrOH | 80 | 96 | youtube.com |

| 2-Bromo-5-fluoropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.4) | K₂CO₃ | 50% aq. i-PrOH | 80 | 93 | youtube.com |

| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ | DMF/H₂O | 120 (MW) | 95 | quora.com |

| 3-Pyridyl triflate | (E)-1-(prop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(PPh₃)₄ (10) | K₃PO₄ | Dioxane | 80 | 88 | organicchemistrytutor.com |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction can be applied to α-bromo ketones to synthesize α-vinyl ketones. The mechanism typically proceeds via oxidative addition of the C-Br bond to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov The reaction of activated alkyl bromides, such as those with an α-carbonyl group, with alkenes has been shown to proceed efficiently at room temperature using specific palladium catalysts. nih.gov

Alternative Metal-Catalyzed Cross-Couplings

Beyond palladium, other transition metals like nickel and copper are effective catalysts for cross-coupling reactions involving organobromides.

Nickel-Catalyzed Couplings: Nickel catalysts have emerged as a powerful, lower-cost alternative to palladium for many cross-coupling reactions. youtube.comyoutube.com Nickel can catalyze the coupling of α-bromo esters and amides with various partners. nih.govacs.org For instance, the nickel-catalyzed Negishi cross-coupling of bromodifluoroacetamides with arylzinc reagents has been developed. acs.org Similarly, nickel-catalyzed reductive cross-coupling of acyl chlorides with racemic secondary α-trifluoromethyl bromides provides access to chiral α-CF₃ ketones. nih.gov These methodologies highlight the potential for nickel to catalyze the coupling of this compound with organozinc or other organometallic reagents.

Copper-Catalyzed Couplings: Copper-catalyzed cross-coupling reactions represent another important class of transformations. rsc.orgyoutube.comnih.gov Copper catalysts are effective for the coupling of organoboron compounds with alkyl halides. nih.gov There are also examples of copper-catalyzed cross-coupling of α-diazoketones with allylboronic acids, which proceed smoothly even in the presence of bromo substituents on the aromatic ring of the diazoketone. acs.org This suggests that copper catalysis could be a viable method for functionalizing the α-position of this compound.

Table 2: Examples of Alternative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Key Features | Reference |

|---|---|---|---|---|---|

| Nickel-Catalyzed Hiyama Coupling | Racemic α-bromo esters | Aryl/Alkenyl silanes | NiCl₂·glyme / chiral diamine ligand | Enantioselective C-C bond formation at room temperature. | acs.org |

| Nickel-Catalyzed Negishi Coupling | Bromodifluoroacetamides | Arylzinc reagents | Nickel catalyst | Access to difluoromethylated aromatic compounds. | acs.org |

| Copper-Catalyzed Coupling | α-Diazoketones | Allylboronic acids | CuTC (Copper(I)-thiophene-2-carboxylate) | Highly regioselective allylation, tolerates bromo-substituents. | acs.org |

| Nickel-Catalyzed Electrochemical Coupling | Aryl aziridines | Alkenyl bromides | Nickel catalyst / bis(oxazoline) ligand | Enantioselective reductive coupling using electrochemistry. | acs.org |

Intramolecular Cyclization and Rearrangement Pathways

The reactivity of this compound is significantly influenced by the presence of three key functional groups: the pyridine ring, the α-bromomethyl group, and the carbonyl group. This combination facilitates a variety of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. One of the most prominent cyclization pathways is the synthesis of imidazo[1,2-a]pyridines.

This reaction typically proceeds through the condensation of an α-haloketone, such as this compound, with a 2-aminopyridine (B139424) derivative. The generally accepted mechanism for this transformation involves two main steps:

N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine on the electrophilic carbon of the bromomethyl group of this compound. This step results in the formation of a pyridinium salt intermediate.

Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium salt then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step, leading to the formation of the aromatic imidazo[1,2-a]pyridine (B132010) ring system. organic-chemistry.org

Another related pathway is the Ortoleva-King reaction, where the α-haloketone is generated in situ from the corresponding acetophenone (B1666503) in the presence of a halogen and a pyridine base. Subsequent reaction with a 2-aminopyridine and a base leads to the imidazo[1,2-a]pyridine. nih.gov

While the formation of imidazo[1,2-a]pyridines is the most documented cyclization, other rearrangement pathways for related pyridinium intermediates have been reported. For instance, the Mamedov rearrangement involves the acid-catalyzed rearrangement of spiroquinoxalinone derivatives, which can be formed from 2-amino-1-alkylpyridinium salts. researchgate.net This suggests that under specific conditions, the pyridinium intermediate formed from this compound could potentially undergo rearrangements to yield different heterocyclic scaffolds.

Furthermore, the resulting imidazo[1,2-a]pyridine core can itself undergo further intramolecular cyclization reactions. For example, palladium-catalyzed C-H activation strategies have been developed to create more complex, fused polycyclic structures from suitably substituted imidazo[1,2-a]pyridine adducts. rsc.org

Table 1: Examples of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

| Reactants | Catalyst/Reagents | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridines and Acetophenones | CuI | Not specified | Aerobic, oxidative | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| 2-Aminopyridines and α-Bromoketones | Ammonium Acetate | Solvent-free | Microwave irradiation | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| 2-Aminopyridines and Acetophenones | Iodine | Neat, then aq. NaOH | 110°C, then 100°C | Imidazo[1,2-a]pyridines (via Ortoleva-King) | nih.gov |

| 2-Aminopyridines and Ketones | Hydriodic Acid (catalytic) | Ethanol | Electrochemical, undivided cell | Imidazo[1,2-a]pyridines | rsc.org |

Derivatization Strategies and Analogue Synthesis Based on 2 Bromo 1 2 Methyl 4 Pyridinyl Ethanone

Synthesis of Novel Pyridinyl-Containing Heterocycles

The inherent reactivity of the α-bromo ketone group in 2-Bromo-1-(2-methyl-4-pyridinyl)ethanone makes it an excellent precursor for building complex heterocyclic structures. This is particularly evident in its application for forming fused ring systems and its potential for cycloaddition reactions.

Formation of Fused Rings (e.g., imidazopyridines, thiazoles)

One of the most powerful applications of this bromo ketone is in the synthesis of fused heterocyclic systems, which are prominent in medicinal chemistry. The reaction of α-haloketones with binucleophilic reagents is a classic and efficient method for constructing five-membered rings fused to an existing aromatic system.

Imidazo[1,2-a]pyridines: The reaction of 2-aminopyridines with α-haloketones, such as this compound, is a well-established route to imidazo[1,2-a]pyridines. researchgate.netresearchgate.netrsc.org This synthesis typically proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine (B139424), followed by an intramolecular cyclization and dehydration to form the aromatic fused system. nih.gov Various methods, including conventional heating and microwave irradiation, have been employed to facilitate this transformation, often providing good to excellent yields of the desired products. researchgate.net The use of catalysts like neutral alumina (B75360) has also been shown to be effective, even at ambient temperatures. researchgate.net

Thiazoles: The Hantzsch thiazole (B1198619) synthesis offers a direct route to thiazole derivatives from α-haloketones and a thioamide-containing reactant. In this context, this compound can react with various thioamides, thioureas, or thiosemicarbazones to yield the corresponding 2,4-disubstituted thiazoles. nih.govnih.govtandfonline.com This reaction involves an initial S-alkylation, followed by cyclization and dehydration to form the thiazole ring. nih.gov The versatility of this method allows for the introduction of a wide range of substituents onto the thiazole ring, depending on the choice of the thioamide component. bioline.org.br

Table 1: Synthesis of Fused Heterocycles

| Starting Material | Reagent | Fused Heterocycle | Reaction Type |

|---|---|---|---|

| This compound | 2-Aminopyridine | Imidazo[1,2-a]pyridine (B132010) derivative | Imidazo[1,2-a]pyridine synthesis |

Cycloaddition Reactions with Diverse Reagents

While less common than condensation reactions for this specific substrate, the underlying structure of this compound suggests potential for participation in cycloaddition reactions. For instance, α-haloketones can be precursors for various dipoles in [3+2] cycloaddition reactions. Furthermore, the pyridine ring itself can participate in cycloaddition reactions, although this often requires specific activation. Recent studies have shown that related heteroaryl carbonitriles can undergo [3+2] annulation with arylhydrazides, suggesting that derivatives of the title compound could potentially be explored in similar transformations. acs.orgacs.org The exploration of such cycloaddition pathways could open new avenues for the synthesis of novel, complex heterocyclic systems.

Functionalization of the Pyridine Ring at Different Positions

Modifying the pyridine ring of this compound can lead to a new set of analogues with potentially altered chemical and physical properties. The electronic nature of the pyridine ring, influenced by the nitrogen atom and the bromoethanone substituent, will dictate the feasibility and regioselectivity of further functionalization.

Aromatic amines are known to be highly reactive in electrophilic substitution reactions, with substitution often occurring at the ortho and para positions. ncert.nic.in To control this reactivity and achieve monosubstitution, the activating effect of the amino group can be modulated, for instance, through an acetylation reaction. ncert.nic.inbyjus.com

While direct electrophilic substitution on the title compound is not widely reported, analogous structures like 1-(4-Bromo-2-pyridinyl)ethanone highlight the potential for reactions at the pyridine ring. cymitquimica.com The bromine atom and the ethanone (B97240) group influence the ring's reactivity towards both electrophilic and nucleophilic attack. cymitquimica.com

Modifications at the Ethanone Side Chain

The ethanone side chain offers two primary sites for modification: the bromine atom and the carbonyl group. Derivatization at these positions can lead to a wide range of new analogues.

Replacement or Derivatization of the Bromine Atom

The bromine atom at the α-position to the carbonyl group is a good leaving group, making it susceptible to nucleophilic substitution. This reactivity is the basis for the fused ring syntheses discussed earlier. Beyond this, a wide array of nucleophiles can be used to displace the bromide.

This process, known as ammonolysis, involves the cleavage of the C-Br bond by an ammonia (B1221849) molecule, leading to the formation of a primary amine. ncert.nic.in This primary amine can then act as a nucleophile itself, potentially reacting with another molecule of the alkyl halide. ncert.nic.in

The reaction of α-bromo ketones with various nucleophiles is a fundamental transformation in organic synthesis. For example, reaction with piperazine (B1678402) derivatives can lead to the formation of 2-(piperazin-1-yl)ethanone structures. researchgate.net The general mechanism for nucleophilic substitution at a saturated carbon, such as in the S_N1 reaction, involves the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org

Table 2: Examples of Nucleophilic Substitution at the α-Carbon

| Nucleophile | Product Type |

|---|---|

| Amines | α-Amino ketone |

| Thiols | α-Thio ketone |

| Azides | α-Azido ketone |

Transformations of the Carbonyl Group to Other Functional Moieties

The carbonyl group of the ethanone moiety is another key site for derivatization. It can undergo a variety of transformations to introduce new functional groups.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This transformation introduces a hydroxyl group, which can be further functionalized.

Derivatization with Nitrogen Nucleophiles: The carbonyl group readily reacts with various nitrogen-containing reagents to form C=N double bonds. learncbse.in

Oximes: Reaction with hydroxylamine (B1172632) or its derivatives, such as O-tert-butyl-hydroxylamine hydrochloride (TBOX), yields oximes. nih.gov

Hydrazones: Reaction with hydrazine (B178648) or substituted hydrazines, like 2,4-dinitrophenylhydrazine (B122626) (DNPH), produces hydrazones. learncbse.inmdpi.com This reaction follows a nucleophilic addition-elimination mechanism. researchgate.net

Imines (Schiff Bases): Condensation with primary amines results in the formation of imines. learncbse.in

Other Transformations: The carbonyl group can also be converted into an alkene via the Wittig reaction or protected as a ketal by reacting with a diol in the presence of an acid catalyst. learncbse.in These transformations significantly expand the synthetic utility of this compound.

Table 3: Transformations of the Carbonyl Group

| Reagent | Resulting Functional Group | Product Class |

|---|---|---|

| Sodium borohydride | Secondary alcohol | Alcohol |

| Hydroxylamine | Oxime | Oxime |

| Hydrazine | Hydrazone | Hydrazone |

| Primary amine | Imine | Schiff Base |

| Phosphonium ylide | Alkene | Alkene |

Synthesis of Structural Analogues with Varying Substituent Patterns

The derivatization of this compound serves as a valuable strategy for modifying its chemical properties and biological activity. By systematically altering the substituent patterns on the pyridine ring and the nature of the halogen on the ethanone moiety, a diverse range of structural analogues can be synthesized. These efforts are crucial for establishing structure-activity relationships (SAR) and for the development of new chemical entities with optimized characteristics.

Impact of Methyl Group Position on Reactivity and Structure

The position of the methyl group on the pyridine ring significantly influences the electronic environment and, consequently, the reactivity of the entire molecule. The parent compound, this compound, features a methyl group at the 2-position. The exploration of isomers with the methyl group at other positions, such as the 3, 5, or 6-positions, provides insight into how this seemingly minor structural change can have a profound impact.

The introduction of an electron-donating group like a methyl group generally increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution. askfilo.com When a methyl group is present at the 4-position of a pyridine ring, it particularly enhances the electron density at the ortho (C-2 and C-6) and para (C-4) positions. askfilo.com This increased nucleophilicity can facilitate certain reactions and influence the orientation of incoming substituents.

Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack, especially at the 2- and 4-positions, and makes it more prone to nucleophilic substitution at these same positions. uoanbar.edu.iq The interplay between the activating effect of the methyl group and the deactivating effect of the pyridine nitrogen creates a nuanced reactivity profile that is highly dependent on the relative positions of these groups. For instance, a methyl group at the 6-position of a pyridine ring has been shown to have a beneficial effect on the enantioselectivities in certain catalytic reactions. acs.org

The synthesis of these analogues typically involves the acylation of the corresponding methyl-substituted bromopyridine. For example, the synthesis of 2-acetylpyridine (B122185) can be achieved through the acylation of 2-bromopyridine (B144113) using a Grignard reagent. wikipedia.org A similar approach can be envisioned for the synthesis of various methyl-substituted 2-bromo-1-(pyridinyl)ethanone analogues.

To illustrate the differences between these structural isomers, the following interactive data table summarizes some of their key properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not Available | C8H8BrNO | 214.06 |

| 2-Bromo-1-(4-methyl-2-pyridinyl)ethanone | 759442-78-9 | C8H8BrNO | 214.06 nih.gov |

| 2-Bromo-1-(6-methylpyridin-2-yl)ethanone | 88625-09-6 | C8H8BrNO | 214.06 nih.gov |

| 2-Chloro-1-(5-methyl-2-pyridinyl)ethanone | 1379245-86-9 | C8H8ClNO | 170.61 sigmaaldrich.com |

Note: Data for some isomers may not be publicly available.

Exploration of Other Halogenated Ethanone Pyridine Derivatives

The identity of the halogen atom on the ethanone moiety is another critical determinant of the compound's reactivity and potential for further derivatization. The bromo derivative is a versatile intermediate due to the good leaving group ability of the bromide ion. However, analogues bearing other halogens, such as chlorine or iodine, can offer different reactivity profiles and may be more suitable for specific synthetic transformations.

The synthesis of chloro- and iodo-ethanone pyridine derivatives can be accomplished through various halogenation methods. For instance, 2-chloro-1-(1-chlorocyclopropyl) ethanone can be synthesized by the chlorination of cyclopropyl (B3062369) methyl ketone using chlorine gas. google.com The synthesis of 2-chloro-1-(2,4-dihydroxyphenyl)ethanone (B1586509) involves the use of chloroacetyl chloride in a Friedel-Crafts acylation reaction. These methods could potentially be adapted for the synthesis of 2-chloro-1-(2-methyl-4-pyridinyl)ethanone.

The reactivity of these halogenated derivatives in nucleophilic substitution reactions is expected to follow the general trend of I > Br > Cl, which corresponds to the leaving group ability of the halide ion. Therefore, iodoethanone derivatives would be the most reactive, while chloroethanone derivatives would be the least reactive among the three. This differential reactivity can be exploited to control the outcome of subsequent synthetic steps.

Below is an interactive data table that provides information on various halogenated ethanone pyridine derivatives, highlighting the diversity of structures that can be accessed.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-1-(pyridin-4-yl)ethanone (B1593675) | 6221-13-2 | C7H6BrNO | 200.03 nih.gov |

| 2-Chloro-1-(4-pyridinyl)ethanone Hydrochloride | 25260-36-0 | C7H7Cl2NO | 192.04 |

| 2-Bromo-1-(5-bromopyridin-2-yl)ethanone | 870694-43-2 | C7H5Br2NO | 278.93 guidechem.com |

| 2-Bromo-1-(2-pyridinyl)-1-ethanone | 40086-66-6 | C7H6BrNO | 200.03 nih.gov |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 2-Bromo-1-(2-methyl-4-pyridinyl)ethanone is not available in the reviewed literature. For a complete structural elucidation, the following NMR studies would be essential:

¹H NMR for Proton Environment Analysis

A ¹H NMR spectrum would be crucial for identifying the chemical environment of the protons in the molecule. The expected signals would include those for the methyl group, the protons on the pyridine (B92270) ring, and the methylene (B1212753) protons adjacent to the bromine atom and the carbonyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide information about the connectivity of the protons.

¹³C NMR for Carbon Skeleton Elucidation

A ¹³C NMR spectrum would reveal the number of unique carbon environments and their chemical shifts. This would help to confirm the carbon skeleton of the molecule, including the carbons of the pyridine ring, the methyl group, the carbonyl group, and the brominated methylene carbon.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques would be necessary to definitively assign the proton and carbon signals and to establish the connectivity within the molecule.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, helping to identify adjacent protons in the structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide the high-precision measurement of the molecular ion's mass-to-charge ratio (m/z). This allows for the determination of the exact molecular formula of this compound (C₈H₈BrNO) by distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Confirmation

Analysis of the fragmentation pattern in the mass spectrum would provide valuable information for confirming the structure. The fragmentation of the molecular ion would be expected to produce characteristic fragment ions corresponding to the loss of specific groups, such as the bromine atom, the carbonyl group, or parts of the pyridine ring. The presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing this atom (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the vibrational spectrum would be characterized by several key regions:

C=O (Carbonyl) Stretching: A strong, prominent band would be expected in the IR spectrum, typically in the region of 1680-1720 cm⁻¹, characteristic of an aryl ketone. The exact position would be influenced by the electronic effects of the substituted pyridine ring.

Pyridine Ring Vibrations: The pyridine ring would exhibit a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. Ring "breathing" modes, which are often strong in Raman spectra, would also be present. mdpi.com

C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine ring would be observed above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl (CH₃) and methylene (CH₂Br) groups would be seen in the 2850-3000 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration would appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

A theoretical vibrational analysis using computational methods like Density Functional Theory (DFT) could predict these frequencies and help in the assignment of the experimental bands observed in IR and Raman spectra. nih.govresearchgate.net

Hypothetical Vibrational Mode Data Table

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium-Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| C=O Stretch | 1680 - 1720 | Strong | Medium |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | Strong | Strong |

| CH₂ Bend | 1420 - 1470 | Medium | Weak |

| CH₃ Bend | 1370 - 1450 | Medium | Weak |

| Pyridine Ring Breathing | ~1000 | Weak | Strong |

| C-Br Stretch | 500 - 600 | Medium | Strong |

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information for this compound, assuming suitable single crystals could be grown.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic study would yield precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. For instance, the C=O bond length is typically around 1.21 Å. researchgate.net The bond lengths and angles within the pyridine ring would confirm its aromatic character. The dihedral angle between the plane of the pyridine ring and the acetyl group (C-C-C=O) would be a key parameter, indicating the degree of rotational freedom and the preferred conformation in the solid state.

Hypothetical Bond Parameter Data Table

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |

| Bond Length | C(carbonyl) | O(carbonyl) | - | - | ~1.21 Å |

| C(methylene) | Br | - | - | ~1.94 Å | |

| C(ring) | N(ring) | - | - | ~1.34 Å | |

| Bond Angle | C(ring) | C(carbonyl) | O(carbonyl) | - | ~120° |

| C(ring) | C(carbonyl) | C(methylene) | - | ~118° | |

| Dihedral Angle | C(ring) | C(ring) | C(carbonyl) | O(carbonyl) | Variable |

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as hydrogen bonds (if any), halogen bonds (C-Br···N or C-Br···O), or π-π stacking between pyridine rings. These interactions govern the physical properties of the solid, including its melting point and stability. For example, studies on similar molecules have shown the formation of chain-like structures through hydrogen bonding. researchgate.net

Chiroptical Spectroscopy (if chiral derivatives are explored)

The parent compound, this compound, is not chiral. Therefore, it would not exhibit any chiroptical activity (e.g., circular dichroism). However, if a chiral center were introduced into the molecule, for example, by replacing one of the methylene protons with another substituent, then chiroptical spectroscopy would become a valuable tool for characterizing the resulting enantiomers.

Computational Chemistry and Theoretical Investigations of 2 Bromo 1 2 Methyl 4 Pyridinyl Ethanone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT methods are used to determine the optimized geometry of 2-Bromo-1-(2-methyl-4-pyridinyl)ethanone, which corresponds to the lowest energy conformation of the molecule. A common approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

In a typical DFT study, the initial coordinates of the atoms of this compound would be used to perform a geometry optimization. The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. This provides key structural parameters like bond lengths, bond angles, and dihedral angles.

For instance, a theoretical study on bromoacetophenone isomers using the B3LYP functional was able to systematically examine the effects of the bromine substituent on the electronic and structural properties of the molecule. researchgate.net Similar calculations for this compound would elucidate the influence of the methyl and bromoacetyl groups on the pyridine (B92270) ring's geometry.

Table 1: Representative Optimized Geometrical Parameters for a Related Compound (Bromoacetophenone) Calculated by DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.21 | |

| C-C (ring) | 1.39 - 1.40 | |

| C-Br | 1.94 | |

| C-C-O | 120.5 | |

| C-C-Br | 111.2 |

Note: This data is for a related class of compounds, bromoacetophenones, and is presented to illustrate the type of information obtained from DFT optimizations. Specific values for this compound would require a dedicated computational study.

While DFT is highly effective, post-Hartree-Fock methods offer a systematic way to improve upon the Hartree-Fock approximation by more explicitly including electron correlation. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a popular post-Hartree-Fock method that provides a higher level of accuracy for calculating electron correlation effects, which are crucial for describing non-covalent interactions and refining energetic predictions.

Applying the MP2 method to this compound would yield a more accurate description of its electronic energy and molecular geometry compared to standard DFT methods, albeit at a significantly higher computational cost. chemrxiv.org These calculations are particularly valuable for benchmarking the results from more computationally efficient DFT functionals. acs.org

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.com Common basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). youtube.com

For a molecule containing a heavier element like bromine, it is important to use a basis set that can adequately describe its larger number of electrons and the effects of electron polarization. Polarization functions (indicated by * or (d,p)) allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds. Diffuse functions (indicated by + or aug-) are important for describing anions and weak interactions.

A basis set convergence study would involve performing calculations with a series of progressively larger basis sets (e.g., from cc-pVDZ to cc-pVTZ to cc-pVQZ) to ensure that the calculated properties, such as energy and geometry, have converged to a stable value. This ensures that the results are not an artifact of an incomplete basis set. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key conceptual tool in chemistry for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide insights into the molecule's ability to donate or accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. biomedres.us A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized.

For this compound, the HOMO-LUMO gap would indicate its susceptibility to nucleophilic or electrophilic attack. This information is valuable for predicting its behavior in chemical reactions. DFT calculations are commonly used to compute the energies of the HOMO and LUMO. irjweb.comnih.gov

Table 2: Representative HOMO, LUMO, and Energy Gap Values for a Related Compound (Bromoacetophenone) from a Theoretical Study

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

Note: This data is for a related class of compounds, bromoacetophenones, and is presented for illustrative purposes. The actual values for this compound would depend on the specific computational method and basis set used.

Visualizing the spatial distribution of the HOMO and LUMO provides a qualitative picture of where the molecule is most likely to interact with other chemical species. For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the pyridine ring and the oxygen atom of the carbonyl group, indicating these are the likely sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the carbonyl carbon and the carbon atom attached to the bromine, suggesting these are the probable sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive behavior. acs.org The MEP surface allows for the identification of electron-rich areas, which are susceptible to electrophilic attack, and electron-poor areas, which are prone to nucleophilic attack. acs.org

Prediction of Reactive Sites and Electrophilic/Nucleophilic Regions

For this compound, a theoretical MEP map would highlight distinct regions of varying electrostatic potential.

Nucleophilic Regions (Electron-Rich): The most negative potential (typically colored red on an MEP map) is expected to be concentrated around the most electronegative atoms. acs.org In this molecule, these sites would be the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. These regions represent the centers for potential electrophilic attack and are the most likely sites for interactions like hydrogen bonding. mdpi.com The bromine atom, due to its high electronegativity and lone pairs, would also exhibit a region of negative potential, although this can be modulated by the phenomenon of a "sigma-hole," which can create a positive region on the outermost portion of the bromine atom, making it a potential halogen bond donor. researchgate.net

Electrophilic Regions (Electron-Poor): The most positive potential (typically colored blue) is anticipated around the hydrogen atoms of the methyl group and the pyridine ring. The carbon atom of the carbonyl group, being bonded to a highly electronegative oxygen atom, would also represent a significant electrophilic site, susceptible to attack by nucleophiles.

The table below illustrates the predicted reactive sites based on general principles of molecular electrostatic potential.

| Region of Molecule | Predicted Electrostatic Potential | Predicted Reactivity |

| Pyridine Nitrogen Atom | Negative (Electron-Rich) | Nucleophilic / Site for Electrophilic Attack |

| Carbonyl Oxygen Atom | Negative (Electron-Rich) | Nucleophilic / Site for Electrophilic Attack |

| Carbonyl Carbon Atom | Positive (Electron-Poor) | Electrophilic / Site for Nucleophilic Attack |

| Hydrogen Atoms | Positive (Electron-Poor) | Electrophilic |

| Bromine Atom | Negative (with potential positive σ-hole) | Nucleophilic / Potential Halogen Bond Donor |

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a fundamental method for identifying chemical compounds by probing their molecular vibrations. Computational frequency analysis, typically performed using Density Functional Theory (DFT), calculates the normal modes of vibration, their frequencies (wavenumbers), and their intensities. These calculated spectra can be compared with experimental data to confirm molecular structure and assign specific vibrational modes to observed spectral bands.

Assignment of Normal Modes

The assignment of normal modes involves correlating each calculated vibration with a specific type of molecular motion, such as stretching, bending, or rocking of bonds and functional groups. For this compound, the vibrational spectrum would be characterized by contributions from the pyridine ring, the methyl group, and the α-bromoketone side chain. The Potential Energy Distribution (PED) is often calculated to quantify the contribution of different internal coordinates to each normal mode.

The following table provides an illustrative assignment of expected vibrational modes and their typical wavenumber ranges.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretching | Aromatic (Pyridine Ring) | 3100 - 3000 |

| C-H Stretching | Aliphatic (Methyl Group) | 3000 - 2850 |

| C=O Stretching | Ketone | 1715 - 1680 |

| C=C & C=N Stretching | Pyridine Ring | 1600 - 1430 |

| C-H Bending | Methyl Group | 1470 - 1350 |

| C-C Stretching | Ring and Side Chain | 1200 - 800 |

| C-Br Stretching | Bromoalkane | 680 - 515 |

Thermodynamic Properties and Stability Assessments

Computational chemistry provides a powerful means to calculate the standard thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations are typically performed as part of the output from a frequency analysis. These values are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it participates.

Enthalpy, Entropy, and Gibbs Free Energy Calculations

The thermodynamic properties of this compound could be calculated using statistical mechanics based on the vibrational frequencies and other molecular properties derived from a DFT calculation.

Enthalpy (H): The calculated enthalpy includes the total electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections for translational, rotational, and vibrational energy at a specified temperature (e.g., 298.15 K). It is a measure of the total energy content of the molecule.

Entropy (S): The entropy is a measure of the molecular disorder and is calculated from the translational, rotational, vibrational, and electronic contributions.

Gibbs Free Energy (G): The Gibbs free energy is calculated using the equation G = H - TS. It is a critical indicator of the thermodynamic stability and spontaneity of a chemical process. A more negative Gibbs free energy of formation typically indicates a more stable compound.

While specific calculated values for this compound are not available in the literature, the table below shows the type of data that such a computational analysis would yield.

| Thermodynamic Parameter | Description | Typical Units |

| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy at 0 K. | kJ/mol or kcal/mol |

| Enthalpy (H) | Total energy content of the system. | Hartrees or kJ/mol |

| Entropy (S) | Measure of the system's disorder. | J/(mol·K) |

| Gibbs Free Energy (G) | Energy available to do useful work; indicator of stability. | Hartrees or kJ/mol |

These computational investigations, though based on theoretical principles in the absence of specific literature data, provide a foundational understanding of the chemical behavior, spectroscopic profile, and thermodynamic stability of this compound.

Conformational Stability and Isomerism

The conformational landscape of this compound is primarily dictated by the rotational freedom around two key single bonds: the C-C bond linking the carbonyl group to the pyridine ring and the C-C bond between the carbonyl carbon and the bromomethyl group. Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in identifying the stable conformers and their relative energies.

The rotation around the C-C bond adjacent to the pyridine ring can influence the planarity of the molecule and the extent of electronic conjugation. Furthermore, the orientation of the bromoacetyl group relative to the pyridine ring gives rise to different conformers. The most stable conformers are expected to be those that minimize steric hindrance and maximize favorable electronic interactions. A potential energy surface scan can be performed by systematically varying the dihedral angles to locate the energy minima corresponding to stable conformers. The relative stability of these isomers is then determined by comparing their computed electronic energies.

Below is a hypothetical data table illustrating the relative energies of different conformers of this compound, as would be determined by DFT calculations.

| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conformer A | 0° | 0.00 | 75.3 |

| Conformer B | 180° | 1.50 | 24.7 |

| Conformer C (Transition State) | 90° | 5.20 | <0.1 |

Computational Prediction of Spectroscopic Parameters